molecular formula C11H16ClF2N5 B12219508 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12219508
M. Wt: 291.73 g/mol
InChI Key: XCSHMTIZZNZUQE-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoromethyl group and an isopropyl group attached to the pyrazole rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of pyrazole derivatives. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation reactions . The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and difluoromethylating agents like ClCF2H . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: It may have potential therapeutic applications, including as an antifungal agent.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both difluoromethyl and isopropyl groups, which can enhance its chemical stability and biological activity compared to other pyrazole derivatives. These structural features may also influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8(2)17-10(4-6-15-17)14-7-9-3-5-16-18(9)11(12)13;/h3-6,8,11,14H,7H2,1-2H3;1H

InChI Key

XCSHMTIZZNZUQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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